N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-12-2-3-14(19)15(9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHMMLQDEVAJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a member of the sulfonamide class of drugs. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival.
Mode of Action
Sulfonamides, including the compound , act as competitive inhibitors of the enzyme dihydropteroate synthetase. They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding. This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and proliferation.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis, which in turn inhibits bacterial growth and proliferation.
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids. Their antibacterial action can be inhibited by pus.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA synthesis. This leads to a decrease in bacterial growth and proliferation, effectively treating the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.
Biological Activity
N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H14Cl2N2O3S and a molecular weight of 397.27 g/mol. It belongs to the class of sulfonamides and contains a pyrroloquinoline backbone along with dichlorophenyl substituents. The presence of these functional groups contributes to its reactivity and biological activity.
Target Enzyme : this compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase. This inhibition disrupts the folic acid synthesis pathway in bacteria, leading to antibacterial effects .
Biochemical Pathways : The compound's action results in the inhibition of bacterial growth and proliferation. Its distribution across various tissues allows it to achieve high concentrations in bodily fluids such as pleural and synovial fluids .
Antibacterial Activity
The compound has shown significant antibacterial properties against various bacterial strains. Its mechanism involves the inhibition of folic acid synthesis essential for bacterial survival. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that this compound may also possess anticancer activity. It is believed to inhibit key cellular pathways involved in tumor growth by affecting specific enzymes or proteins that regulate apoptosis and cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo evaluations have further confirmed its biological activity. For instance, studies on animal models have shown that derivatives of this compound can significantly reduce tumor burden in treated subjects compared to controls.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anti-inflammatory Properties
Compounds structurally related to N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been evaluated for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models have shown that these compounds can significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Potential
The compound's ability to inhibit heat shock proteins has been explored in cancer therapy. Heat shock proteins are known to play a role in tumor survival and proliferation; thus, inhibiting these proteins can lead to increased cancer cell apoptosis. Preliminary studies suggest that pyrroloquinoline derivatives may enhance the efficacy of existing chemotherapeutic agents .
Synthesis and Modification
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors like 2,4-dichlorobenzaldehyde and cyclohexanedione. Modifications to the sulfonamide group can further enhance its biological activity and selectivity for specific targets within microbial and cancerous cells .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant strains of E. coli and Klebsiella pneumoniae, suggesting potential as a novel antibiotic agent .
- Anti-inflammatory Assessment : Another research project evaluated the anti-inflammatory effects using a rat model where the compound was administered at varying doses. Results indicated a dose-dependent reduction in paw edema compared to controls .
Q & A
Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates, with yields dependent on solvent choice (e.g., N,N-dimethylacetamide), temperature (80–120°C), and catalyst loading (2–5 mol% Pd) . Alternative routes involve base-assisted cyclization of nitrile precursors, optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitored by TLC (Rf = 0.3–0.5) . For reproducibility, ensure inert atmospheres (N₂/Ar) and purity of starting materials (e.g., 2,5-dichloroaniline derivatives).
Q. Which analytical techniques are critical for structural confirmation?
- NMR/¹³C NMR : Assign peaks to the pyrroloquinoline core (δ 2.5–3.5 ppm for tetrahydro protons) and sulfonamide NH (δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolve disorder in the dichlorophenyl substituent using SHELXL refinement (R factor < 0.06) .
- FTIR/HRMS : Confirm sulfonamide C=O stretch (1680–1700 cm⁻¹) and molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational isomerism in the sulfonamide group). Compare temperature-dependent NMR (298–343 K) to identify conformational locking. For X-ray, refine anisotropic displacement parameters for heavy atoms (Cl, S) to resolve disorder . Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to correlate experimental and computational bond lengths .
Q. What strategies improve crystallinity for poorly soluble derivatives?
- Salt formation : Synthesize hydrochloride or phosphate salts via acid/base titration (e.g., HCl gas in ethanol) to enhance solubility and crystallinity .
- Polymorph screening : Use solvent/antisolvent combinations (e.g., THF/water) and monitor crystallization kinetics via in situ Raman spectroscopy .
- XRPD/TGA-DSC : Confirm phase purity (XRPD) and thermal stability (TGA mass loss <1% below 150°C) .
Q. How do substituents (e.g., 2,5-dichlorophenyl) influence reactivity?
The electron-withdrawing Cl groups stabilize the sulfonamide’s lone pair, reducing nucleophilic attack at the quinoline nitrogen. Comparative studies with mono-chlorinated analogs show 20–30% slower hydrolysis rates in PBS (pH 7.4), measured via HPLC-UV (λ = 254 nm) . Substituent effects on π-π stacking (e.g., in protein binding) can be modeled using molecular docking (AutoDock Vina) with ΔGbinding < −8 kcal/mol .
Q. What mechanistic insights explain side products in cyclization reactions?
Competing pathways (e.g., over-oxidation or dimerization) arise from incomplete nitroarene reduction. Monitor intermediates via LC-MS and quench reactions at 50% conversion to isolate key species. Additives like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) suppress radical-mediated dimerization .
Methodological Guidance
- Reaction optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst, solvent). For example, a 3² factorial design can identify interactions between Pd loading (2–5 mol%) and CO surrogate concentration (1–3 equiv) .
- Data contradiction analysis : Apply multivariate analysis (e.g., PCA) to correlate spectral outliers with synthetic batches. Replicate anomalous results under controlled conditions to isolate procedural errors .
- Scale-up challenges : Address exothermicity in cyclization steps by using jacketed reactors with controlled cooling (ΔT < 5°C/min). Pilot-scale XRPD confirms batch-to-batch crystallinity consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
